

An In-depth Technical Guide to Ethyl 1-Naphthoate (CAS: 3007-97-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 1-naphthoate*

Cat. No.: B1329573

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-naphthoate, with the CAS registry number 3007-97-4, is an aromatic ester derived from 1-naphthoic acid and ethanol.^{[1][2]} Also known as ethyl naphthalene-1-carboxylate, it belongs to the naphthalene carboxylic acid ester family.^{[3][4]} The naphthalene scaffold is a versatile and extensively explored aromatic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[5] While **Ethyl 1-naphthoate** itself is primarily used as a laboratory chemical and an intermediate in organic synthesis, its structural motif is of significant interest to drug development professionals exploring novel therapeutics.^{[1][6]} This document provides a comprehensive technical overview of its properties, synthesis, and potential applications.

Physicochemical Properties

The fundamental physicochemical properties of **Ethyl 1-naphthoate** are summarized below. These characteristics are crucial for its handling, application in synthetic chemistry, and purification.

Property	Value	Reference(s)
CAS Number	3007-97-4	[1] [2] [3] [4] [7] [8]
Molecular Formula	C ₁₃ H ₁₂ O ₂	[1] [2] [3] [4] [8]
Molecular Weight	200.23 g/mol	[1] [3] [4] [9]
IUPAC Name	ethyl naphthalene-1-carboxylate	[3] [9]
Appearance	Colorless to light yellow liquid	[1] [2]
Density	1.11 g/cm ³	[1] [9]
Boiling Point	308-310 °C at 760 mmHg	[1] [9]
Refractive Index	1.5930	[1]
Vapor Pressure	0.000617 mmHg at 25°C	[1]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of **Ethyl 1-naphthoate**. The following table summarizes key spectral information available for this compound.

Spectrum Type	Data Source / Technique	Key Features / Notes	Reference(s)
¹ H NMR	Varian A-60D	Data available in spectral databases.	[3]
¹³ C NMR	-	Data available in spectral databases.	[3]
IR (FTIR)	Capillary Cell: Neat	Data available from NIST and other spectral databases.	[3]
Mass Spec (GC-MS)	GC/MS	Mass spectrum available from the NIST Mass Spectrometry Data Center.	[3]

Synthesis of Ethyl 1-Naphthoate: Experimental Protocols

Ethyl 1-naphthoate can be synthesized through several established methods. The choice of method often depends on the starting materials, desired scale, and required purity.

Protocol 1: Fischer Esterification of 1-Naphthoic Acid

This is a classic and straightforward method involving the acid-catalyzed reaction between 1-naphthoic acid and ethanol.[\[1\]](#)[\[10\]](#)

Materials:

- 1-Naphthoic acid
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5%)

- Anhydrous magnesium sulfate
- Solvents for extraction (e.g., diethyl ether)

Procedure:

- A mixture of 1-naphthoic acid and an excess of absolute ethanol is placed in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
- The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After cooling, the excess ethanol is removed under reduced pressure using a rotary evaporator.
- The residue is dissolved in diethyl ether and washed sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
- The crude **Ethyl 1-naphthoate** is purified by vacuum distillation to yield a colorless liquid.
[10]

Protocol 2: From α -Naphthylmagnesium Bromide and Ethyl Carbonate

This Grignard-based synthesis provides an alternative route starting from α -bromonaphthalene.

[10]

Materials:

- Magnesium turnings
- α -Bromonaphthalene

- Absolute diethyl ether
- Ethyl carbonate
- Sulfuric acid (30%)
- Sodium carbonate solution (5%)
- Anhydrous calcium chloride

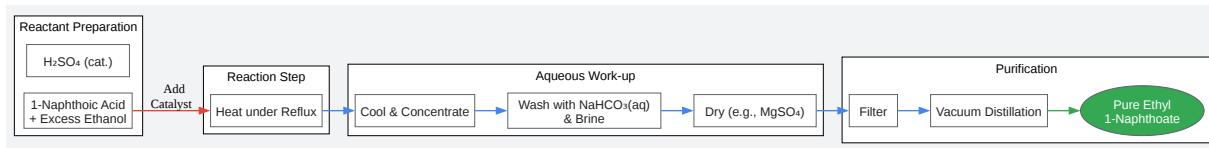
Procedure:

- Prepare the Grignard reagent (α -naphthylmagnesium bromide) by reacting magnesium turnings with α -bromonaphthalene in absolute diethyl ether in a three-necked flask.[10]
- In a separate flask, place ethyl carbonate and absolute ether.
- While stirring, add the prepared Grignard reagent to the ethyl carbonate solution at a rate that maintains a gentle reflux.[10]
- Continue stirring for 30 minutes after the addition is complete, then let the mixture stand overnight.
- Hydrolyze the reaction mixture by pouring it into a flask containing cracked ice.[10]
- Dissolve the basic magnesium bromide precipitate by gradually adding cold 30% sulfuric acid.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic extracts and wash with 5% sodium carbonate solution.
- Dry the ether solution with anhydrous calcium chloride, filter, and remove the ether by distillation.
- The crude product is purified by vacuum distillation, collecting the fraction boiling at 143–144.5°C/3 mm.[10]

Chemical Reactivity and Applications

Chemical Reactions

Ethyl 1-naphthoate serves as a key intermediate in the synthesis of more complex molecules. For instance, derivatives like ethyl 8-methoxy-1-naphthoate have been used to construct naphthoquinone-azepinone cores, which are key structures for the total synthesis of natural products such as hygrocin B.^[9] The ester functionality can undergo typical reactions such as hydrolysis to revert to 1-naphthoic acid, or reduction to form (naphthalen-1-yl)methanol.


Applications in Drug Development

The naphthalene ring system is a privileged scaffold in medicinal chemistry.^[5] Numerous marketed drugs, including Propranolol (a beta-blocker), Naproxen (an anti-inflammatory drug), and Bedaquiline (an anti-tuberculosis drug), feature a naphthalene core.^[5] The cytotoxic nature of naphthalene metabolites, such as epoxides and naphthoquinones, is attributed to their interaction with cellular proteins.^[5]

While direct biological activity data for **Ethyl 1-naphthoate** is not widely reported, its role as a synthetic precursor is significant. It provides a chemical handle for introducing the 1-naphthoyl group into various molecular frameworks. Researchers can utilize **Ethyl 1-naphthoate** to synthesize libraries of novel naphthalene derivatives for screening against various biological targets, including enzymes, receptors, and ion channels, in the quest for new therapeutic agents.^{[5][11]} For example, structurally related naphthoate esters have been investigated as inhibitors of chymotrypsin.^[9]

Visualized Synthetic Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and purification of **Ethyl 1-naphthoate** via Fischer Esterification, a fundamental process for professionals in chemical synthesis and drug discovery.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 1-naphthoate**.

Safety and Handling

According to GHS classifications, **Ethyl 1-naphthoate** is considered an irritant.[3] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

Ethyl 1-naphthoate (CAS: 3007-97-4) is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. While it may not have prominent direct biological applications, its utility lies in providing access to the 1-naphthoyl moiety. For researchers in drug discovery, this compound represents a foundational building block for creating novel molecules based on the pharmacologically significant naphthalene scaffold, enabling the exploration of new chemical space in the search for next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Ethyl 1-naphthoate | C13H12O2 | CID 76364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Naphthalenecarboxylic acid, ethyl ester [webbook.nist.gov]
- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. bocsci.com [bocsci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 1-Naphthoate (CAS: 3007-97-4)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329573#ethyl-1-naphthoate-cas-number-3007-97-4\]](https://www.benchchem.com/product/b1329573#ethyl-1-naphthoate-cas-number-3007-97-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com